molecular formula C13H21N3O B6645521 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol

2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol

Katalognummer B6645521
Molekulargewicht: 235.33 g/mol
InChI-Schlüssel: OPSCQHLVFBXBSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol, also known as JNJ-40411813, is a novel compound that has been developed for its potential therapeutic application in the treatment of various diseases.

Wirkmechanismus

The exact mechanism of action of 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol is not fully understood. However, it is believed to act as a selective inhibitor of the protein kinase CK1δ/ε, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK1δ/ε, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol may disrupt the signaling pathways that contribute to the development and progression of various diseases.
Biochemical and Physiological Effects
2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has been shown to have various biochemical and physiological effects. In preclinical studies, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has been demonstrated to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has been shown to modulate the circadian rhythm, which may have implications for the treatment of sleep disorders.

Vorteile Und Einschränkungen Für Laborexperimente

2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has several advantages for lab experiments. It is a highly selective inhibitor of CK1δ/ε, which makes it a useful tool for studying the role of CK1δ/ε in various cellular processes. Additionally, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has demonstrated promising results in preclinical studies, which makes it an attractive candidate for further development.
However, there are also limitations to using 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol in lab experiments. The compound is relatively new, and there is limited information available on its toxicity and pharmacokinetics. Additionally, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol is a proprietary compound, which may limit its availability to researchers.

Zukünftige Richtungen

There are several future directions for the development and application of 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol. One potential area of application is in the treatment of cancer. Preclinical studies have shown that 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has promising results in inhibiting the growth of cancer cells, and further studies are needed to determine its efficacy in vivo.
Another potential area of application is in the treatment of neurological disorders. 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has been shown to improve cognitive function in preclinical studies, and further studies are needed to determine its potential for the treatment of Alzheimer's disease and other cognitive disorders.
Additionally, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol may have applications in the field of circadian biology. The compound has been shown to modulate the circadian rhythm, which may have implications for the treatment of sleep disorders.
Conclusion
In conclusion, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol is a novel compound that has potential therapeutic applications in the treatment of various diseases. The compound has been extensively studied in preclinical studies, and further research is needed to determine its efficacy in vivo. 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has several advantages for lab experiments, but there are also limitations to its use. Nonetheless, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol is a promising compound that may have significant implications for the treatment of cancer, inflammation, and neurological disorders.

Synthesemethoden

2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol was synthesized by Johnson & Johnson Pharmaceutical Research and Development, L.L.C. using a multistep process. The synthesis began with the preparation of the pyrimidine intermediate, which was then coupled with the cyclobutane alcohol to form the desired compound. The final product was purified using chromatography and characterized using various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has been extensively studied for its potential therapeutic application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has demonstrated promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function.

Eigenschaften

IUPAC Name

2,2-dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-8(2)9-5-12(15-7-14-9)16-10-6-11(17)13(10,3)4/h5,7-8,10-11,17H,6H2,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSCQHLVFBXBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=N1)NC2CC(C2(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.